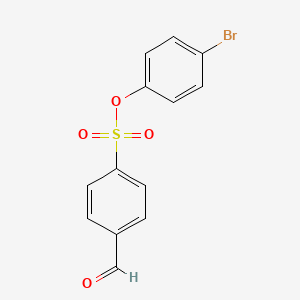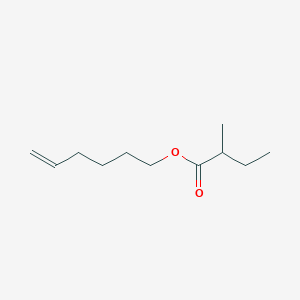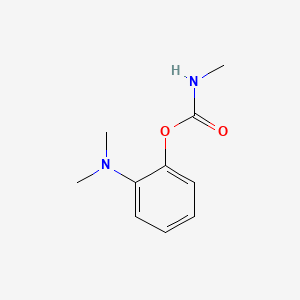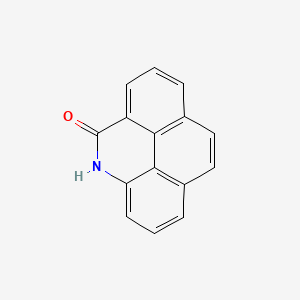
5-(2,6-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid typically involves the reaction of 2-fluorophenylboronic acid with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the carbamoyl group.
Substitution: The fluorine atom and boronic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(2,6-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug development. The fluorine atom and carbamoyl group contribute to the compound’s stability and reactivity, influencing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenacyl carbamate: A photoremovable protecting group for amines and amino acids.
Eluxadoline: A mixed mu-opioid receptor agonist used to treat irritable bowel syndrome with diarrhea.
Uniqueness
5-(2,6-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is unique due to its combination of a boronic acid group, a fluorine atom, and a dimethylphenylcarbamoyl moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15BFNO3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
[5-[(2,6-dimethylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-4-3-5-10(2)14(9)18-15(19)11-6-7-13(17)12(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19) |
InChI Key |
CHJDUXDVLGUAJJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC=C2C)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


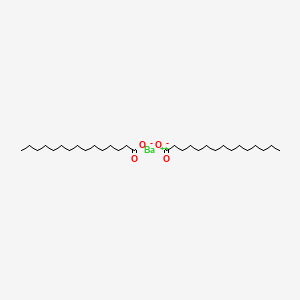
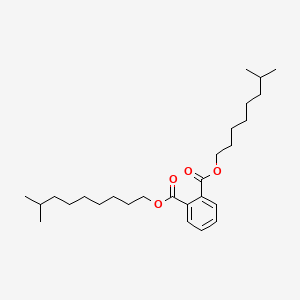
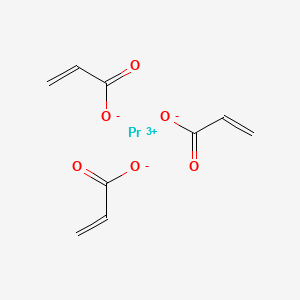

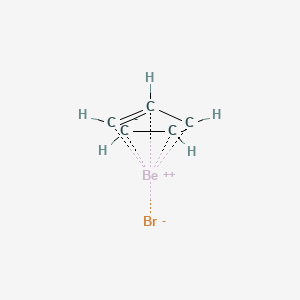

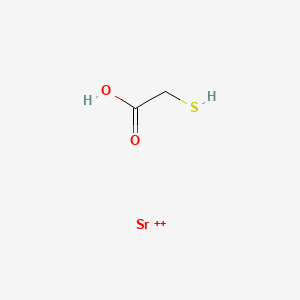
![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)

